molecular formula C9H15ClO2 B15272955 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane

Cat. No.: B15272955
M. Wt: 190.67 g/mol
InChI Key: ABLQCIYWDXABQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is an organic compound with the molecular formula C9H15ClO2. This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a chloromethyl group and two dioxaspiro rings makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the dimethyl groups.

    2,2-Dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the chloromethyl group.

    6-(Bromomethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane: Similar structure with a bromomethyl group instead of chloromethyl.

Uniqueness

6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane is unique due to the presence of both the chloromethyl group and the dimethyl groups, which confer distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications.

Properties

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

7-(chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane

InChI

InChI=1S/C9H15ClO2/c1-8(2)5-9(6-8)11-4-7(3-10)12-9/h7H,3-6H2,1-2H3

InChI Key

ABLQCIYWDXABQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)OCC(O2)CCl)C

Origin of Product

United States

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